2-Benzyl-2-azaspiro[4.5]decan-8-amine
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Overview
Description
2-Benzyl-2-azaspiro[45]decan-8-amine is a spirocyclic compound characterized by a unique structure where a benzyl group is attached to a spirocyclic azaspirodecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-azaspiro[4.5]decan-8-amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Benzyl-2-azaspiro[4.5]decan-8-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of biologically active compounds.
Material Science: The unique spirocyclic structure makes it a candidate for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-ylmethanamine
- 2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-carboxylic acid hydrochloride
- 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one
Uniqueness
2-Benzyl-2-azaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H24N2 |
---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2-benzyl-2-azaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C16H24N2/c17-15-6-8-16(9-7-15)10-11-18(13-16)12-14-4-2-1-3-5-14/h1-5,15H,6-13,17H2 |
InChI Key |
QUNKPKKPFKEIJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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